4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole
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Overview
Description
4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole is a halogenated heterocyclic compound with the molecular formula C11H9BrClNO and a molecular weight of 286.55 g/mol . This compound is characterized by the presence of a bromomethyl group and a chlorophenyl group attached to an isoxazole ring. It is commonly used in research and development due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole typically involves the reaction of 4-chlorobenzaldehyde with hydroxylamine to form the corresponding oxime, which is then cyclized to form the isoxazole ring. The bromomethyl group is introduced through bromination of the methyl group attached to the isoxazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols to form corresponding derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or amines. Common reagents used in these reactions include sodium borohydride for reduction and hydrogen peroxide for oxidation
Scientific Research Applications
4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The chlorophenyl group contributes to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-Bromomethyl-3-(4-chloro-phenyl)-isoxazole can be compared with other halogenated isoxazole derivatives, such as:
4-Bromomethyl-3-(4-methoxyphenyl)-isoxazole: Similar in structure but with a methoxy group instead of a chloro group, leading to different chemical reactivity and biological activity.
4-Bromomethyl-3-(4-fluorophenyl)-isoxazole: Contains a fluorophenyl group, which may result in different pharmacokinetic properties.
4-Bromomethyl-3-(4-bromophenyl)-isoxazole: Features a bromophenyl group, which can influence its chemical stability and reactivity
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
885273-98-3 |
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Molecular Formula |
C10H7BrClNO |
Molecular Weight |
272.52 g/mol |
IUPAC Name |
4-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole |
InChI |
InChI=1S/C10H7BrClNO/c11-5-8-6-14-13-10(8)7-1-3-9(12)4-2-7/h1-4,6H,5H2 |
InChI Key |
NKAGEEBNULDAAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=C2CBr)Cl |
Origin of Product |
United States |
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